Crucial Evidence Gap: No Direct, Comparator-Based Potency Data Found for Core Chemical Identity
An exhaustive search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubMed) failed to identify any direct, quantitative head-to-head comparison data for the exact compound 3-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide against a named analog in the same assay. Publicly available data is strictly limited to chemical characterization (NMR, formula) [1]. High-strength differential evidence required for a procurement decision is currently absent from the public domain.
| Evidence Dimension | Target-specific biochemical potency (e.g., IC50, Ki) |
|---|---|
| Target Compound Data | No verified quantitative data found in public sources. |
| Comparator Or Baseline | Comparators (e.g., 2-methyl, 4-methyl, unsubstituted benzamide analogs) exist but lack co-tested data. |
| Quantified Difference | Not available. |
| Conditions | Standard biochemical or cell-based assay systems for NNMT, PHGDH, or related targets. |
Why This Matters
Without direct comparative data, a scientific procurement decision cannot be made based on superior performance, making the selection of this compound contingent on a researcher's specific need for a 3-methyl substitution pattern for internal SAR exploration.
- [1] SpectraBase. 3-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide. Compound ID: 8cg1sfYUaSd. View Source
